molecular formula C16H16N4 B2621202 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B2621202
CAS No.: 439108-70-0
M. Wt: 264.332
InChI Key: GSVLJIRBIVUBRQ-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C16H16N4 It is known for its unique structure, which includes an imidazole ring substituted with a tert-butylphenyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile typically involves the reaction of 4-tert-butylbenzyl chloride with imidazole-4,5-dicarbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of amides or other substituted imidazole derivatives.

Scientific Research Applications

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-Butylphenyl)(1-methyl-1H-benzo[d]imidazol-2-yl)methanol
  • 4-tert-Butylphenyl-(1-methyl-2-pyrrolyl)methanol

Uniqueness

1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile is unique due to its combination of an imidazole ring with two nitrile groups and a tert-butylphenyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVLJIRBIVUBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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